molecular formula C20H24N2O2S B5793765 N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide

N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide

Cat. No. B5793765
M. Wt: 356.5 g/mol
InChI Key: XWWZRJYTZXUSKN-UHFFFAOYSA-N
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Description

N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide, also known as IPTB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. IPTB is a small molecule that can be synthesized through various methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism, and is often dysregulated in cancer cells. By inhibiting this pathway, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide may induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to have unique biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and sensitization of cancer cells to chemotherapy and radiation therapy. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing cancer metastasis.

Advantages and Limitations for Lab Experiments

N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. However, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Careful consideration of these factors is necessary when designing experiments using N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide.

Future Directions

There are several future directions for research involving N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other areas of research, and the investigation of its mechanism of action. Additionally, the use of N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide in animal models and clinical trials may provide valuable insights into its potential as a cancer therapy.
Conclusion
In conclusion, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide is a small molecule with potential applications in scientific research, particularly in the field of cancer research. Its unique biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it an interesting compound for further investigation. Future research directions may provide valuable insights into its potential as a cancer therapy and other areas of research.

Synthesis Methods

N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide can be synthesized through various methods, including the reaction of 2-aminobenzophenone with isopropyl isothiocyanate, followed by the reaction of the resulting intermediate with isopropyl amine. Another method involves the reaction of 2-aminobenzophenone with isopropyl isothiocyanate, followed by the reaction of the resulting intermediate with isopropyl amine hydrochloride. Both methods have been found to produce N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide with high yields and purity.

Scientific Research Applications

N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-propan-2-yl-2-[(2-propan-2-ylsulfanylbenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13(2)21-19(23)15-9-5-7-11-17(15)22-20(24)16-10-6-8-12-18(16)25-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWZRJYTZXUSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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